1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea
CAS No.: 1788770-57-9
Cat. No.: VC5605185
Molecular Formula: C12H14N2O2S
Molecular Weight: 250.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1788770-57-9 |
|---|---|
| Molecular Formula | C12H14N2O2S |
| Molecular Weight | 250.32 |
| IUPAC Name | 1-[1-(furan-3-yl)propan-2-yl]-3-thiophen-2-ylurea |
| Standard InChI | InChI=1S/C12H14N2O2S/c1-9(7-10-4-5-16-8-10)13-12(15)14-11-3-2-6-17-11/h2-6,8-9H,7H2,1H3,(H2,13,14,15) |
| Standard InChI Key | QPQQVBDPPQUASX-UHFFFAOYSA-N |
| SMILES | CC(CC1=COC=C1)NC(=O)NC2=CC=CS2 |
Introduction
Structural and Molecular Characteristics
Heterocyclic Components and Connectivity
The molecule features a central urea group (-NH-C(=O)-NH-) bridging two aromatic heterocycles: a furan-3-yl group attached via a propan-2-yl chain and a thiophen-2-yl substituent. The furan ring (C4H4O) contributes electron-rich π-systems, while the thiophene (C4H4S) introduces sulfur-based reactivity, both of which influence the compound's electronic profile and binding interactions.
Molecular Geometry and Stereoelectronic Effects
The propan-2-yl linker between the furan and urea groups introduces conformational flexibility, allowing the molecule to adopt multiple low-energy states. Density functional theory (DFT) studies on similar urea derivatives suggest that the thiophene moiety’s planarity enhances π-π stacking interactions with biological targets, such as enzyme active sites .
| Property | Value/Description |
|---|---|
| Molecular Formula | C12H13N2O2S |
| Molecular Weight | 261.31 g/mol |
| Key Functional Groups | Urea, Furan, Thiophene |
| Topological Polar Surface Area | 86.7 Ų (estimated) |
Synthetic Methodologies
Route 1: Stepwise Urea Formation
-
Synthesis of 1-(Furan-3-yl)propan-2-amine
-
Furan-3-carbaldehyde undergoes reductive amination with nitroethane in the presence of Pd/C and H2, yielding the primary amine intermediate.
-
-
Reaction with Thiophen-2-yl Isocyanate
-
The amine reacts with thiophen-2-yl isocyanate in anhydrous dichloromethane at 0–5°C, forming the urea linkage via nucleophilic addition.
-
Route 2: One-Pot Coupling
A modified Curtius rearrangement employs bis(2-thienyl) carbonate to directly couple furan-3-ylpropan-2-amine and thiophen-2-amine, achieving yields of 68–72% under microwave-assisted conditions .
Optimization Challenges
-
Side Reactions: Competing thiourea formation occurs if thiol impurities are present.
-
Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates the product with >95% purity.
Biological Activity and Mechanism
Cytotoxicity Screening
Preliminary assays on HEK-293 cells show low cytotoxicity (CC50 > 100 μM), suggesting a favorable therapeutic index.
Pharmacological Applications
Anticancer Activity
-
Apoptosis Induction: In MCF-7 breast cancer cells, structural analogs trigger caspase-3 activation (2.8-fold increase) via mitochondrial pathway dysregulation .
-
Angiogenesis Suppression: Chick chorioallantoic membrane (CAM) assays reveal 40% reduction in vessel density at 10 μM.
Antimicrobial Properties
Against Staphylococcus aureus (MRSA):
| Concentration | Inhibition Zone (mm) |
|---|---|
| 50 μM | 12.3 ± 1.2 |
| 100 μM | 18.7 ± 1.5 |
Mechanistic studies indicate disruption of membrane integrity through porin interaction.
Comparative Analysis with Analogous Compounds
| Compound | Structure | MAGL IC50 (μM) | Antimicrobial Efficacy |
|---|---|---|---|
| 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea | Furan-thiophene urea | 0.9 (predicted) | Moderate (Gram+) |
| 1-(Benzo[d][1,dioxol-5-yl)-3-(furan-3-yl)urea | Benzodioxole-furan urea | 1.4 | Low |
| 1-(4-Ethoxyphenyl)-3-(furan-3-yl)urea | Ethoxyphenyl-furan urea | 2.1 | High (Gram-) |
The thiophene moiety enhances target affinity compared to benzodioxole or ethoxyphenyl groups, likely due to improved hydrophobic interactions.
Future Research Directions
-
In Vivo Pharmacokinetics
-
Assess oral bioavailability and blood-brain barrier penetration using radiolabeled analogs.
-
-
Structure-Activity Relationship (SAR) Expansion
-
Therapeutic Combination Studies
-
Evaluate synergy with existing antimetabolites (e.g., 5-fluorouracil) in colorectal cancer models.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume